Dchaps
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106679-03-2 |
|---|---|
Molecular Formula |
C32H58N2O6S |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
3-[3-[[(4R)-4-[(5S,7R,10S,12S,13R,17S)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C32H58N2O6S/c1-22(11-14-29(37)33-16-8-17-34(4,5)18-9-19-41(38,39)40)24-12-13-25-30-26(21-28(36)32(24,25)3)31(2)15-7-6-10-23(31)20-27(30)35/h22-28,30,35-36H,6-21H2,1-5H3,(H-,33,37,38,39,40)/t22-,23+,24+,25?,26?,27-,28+,30?,31+,32-/m1/s1 |
InChI Key |
ZQDSFVARABYERY-HJSAWXBPSA-N |
SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Synonyms |
3-((3-deoxycholamidopropyl)dimethylammonio)-1-propane DCHAPS DCHAPS sulfonate |
Origin of Product |
United States |
Applications of Dchaps in Advanced Biomolecular Research
Methodologies for Membrane Protein Solubilization and Extraction
Membrane proteins, embedded within the lipid bilayer, present significant challenges for extraction and purification due to their inherent hydrophobicity. DCHAPS addresses these challenges by facilitating the controlled disruption of biological membranes and the subsequent solubilization of these proteins. wou.eduagscientific.comdojindo.com
Principles of Detergent-Mediated Membrane Disruption and Protein Shielding
The process of detergent-mediated membrane disruption and protein shielding involves several key steps. Initially, detergent monomers partition into the membrane bilayer at low, sub-solubilizing concentrations. As the detergent concentration increases, the membrane bilayer is disrupted. agscientific.comthermofisher.com This leads to the gradual incorporation of membrane lipids into mixed detergent/lipid micelles. agscientific.com Ultimately, at sufficiently high detergent concentrations, the membrane lipids are fully solubilized, forming mixed micelles of lipid and detergent, as well as protein and detergent. thermofisher.com
This compound, being a zwitterionic detergent, possesses both positively and negatively charged groups, resulting in a net neutral charge across a wide pH range (typically pH 2 to 12). biotrend.comapexbt.comchemicalbook.com This zwitterionic nature allows this compound to interact effectively with both the hydrophobic and hydrophilic regions of membrane proteins, replacing the native lipid environment with detergent molecules. biotrend.comthermofisher.com This interaction shields the hydrophobic domains of the proteins, rendering them soluble in aqueous solutions. biotrend.comthermofisher.com Unlike ionic detergents like SDS, this compound is non-denaturing, meaning it can solubilize proteins and disaggregate protein-protein interactions without significantly affecting their secondary or tertiary structures. agscientific.comagscientific.comapexbt.comchemicalbook.comaatbio.com
Optimization Parameters for Effective Protein Solubilization
Effective protein solubilization with this compound is an empirical process that requires careful optimization of several parameters. The critical micelle concentration (CMC) of this compound is a crucial factor, typically ranging from 6-10 mM. agscientific.commpbio.comagscientific.comdojindo.comapexbt.comaatbio.comavantiresearch.comfishersci.fi Detergents are generally used at or above their CMC to ensure micelle formation, which is essential for solubilization. mpbio.comjove.comd-nb.info
Key optimization parameters include:
Detergent Concentration: The amount of this compound needed for optimal protein extraction depends on factors such as the CMC, aggregation number, temperature, and the specific nature of the membrane and target protein. thermofisher.com Concentrations between 0.5% and 2.0% (w/v) are commonly used for membrane protein extraction, with detergent-to-protein ratios typically ranging from 1:1 to 3:1. nih.gov For isoelectric focusing (IEF) gels, this compound concentrations between 1-4% (w/v) are frequently employed. agscientific.commpbio.comavantiresearch.com
Temperature: Solubilization efficiency can be influenced by temperature. jove.com
Additives: The inclusion of certain additives can significantly enhance solubilization. For instance, alkylamines and polyamines have been shown to improve the solubilization of membrane proteins from microsomes, including those extracted with this compound. researchgate.netnih.gov A commonly used isoelectric focusing sample solution often includes 8 M urea (B33335), 4% this compound, 50-100 mM dithiothreitol (B142953) (DTT), and 40 mM Tris. agscientific.commpbio.com
Homogenization Method: Mechanical disruption methods, such as grinding in liquid nitrogen with a mortar and pestle or liquid homogenization (e.g., French press), are often used to prepare samples for this compound extraction. researchgate.netnih.gov
An example of an optimized extraction buffer for fungal proteomics using this compound includes 0.5 M Tris-HCl (pH 8.3), 2% w/v this compound, 20 mM MgCl₂, 2% w/v DTT, and 1 mM PMSF. researchgate.net
Differential Solubilization of Membrane Lipid Phases
Detergents like this compound can exhibit differential solubilization of membrane lipids, meaning that certain lipid species may be extracted preferentially over others. This phenomenon is crucial because the lipid environment significantly influences membrane protein structure and function. Studies have shown that this compound can lead to the differential extraction of membrane lipids, with phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) and phosphatidylcholine being solubilized to a greater extent compared to lipids like cholesterol. nih.gov For example, this compound has been observed to preferentially solubilize phospholipids enriched in saturated fatty acids. nih.gov This differential extraction can impact the biological activity of the extracted proteins, highlighting the importance of considering lipid extractability during membrane protein purification. nih.gov
Preservation and Recovery of Native Protein Conformation Post-Extraction
A significant advantage of this compound is its ability to preserve the native conformation and biological activity of extracted proteins. agscientific.comfishersci.nlbiotrend.comwou.edu This is particularly important for downstream functional studies. This compound is considered a mild, non-denaturing detergent that disrupts non-specific protein interactions with less protein aggregation than non-ionic detergents. fishersci.nlaatbio.com
The preservation of protein conformation is evident in its use for co-immunoprecipitation (Co-IP) analysis, where this compound-containing buffers are formulated to maintain intermolecular interactions and protein complex assembly following transmembrane and cytosolic protein extraction. agscientific.comfivephoton.comresearchgate.net While many water-soluble proteins remain functional in detergent-solubilized form, membrane proteins can sometimes be inactivated if their native lipid interactions are disrupted. In such cases, protein function can often be restored by reconstituting them into bilayer membranes through the replacement of detergent with phospholipids or other lipid mixtures. thermofisher.comd-nb.info this compound's small micellar molecular weight (approximately 6,150 Da) and high CMC (6-10 mM) facilitate its removal from samples, typically by dialysis or gel filtration, which is crucial for subsequent protein reconstitution or analysis steps. agscientific.commpbio.comaatbio.comavantiresearch.comnih.gov
This compound in Protein Purification Techniques
This compound is widely employed in various protein purification techniques due to its non-denaturing and zwitterionic properties. biotrend.comapexbt.comchemicalbook.com
Integration of this compound in Isoelectric Focusing (IEF) Protocols
Isoelectric focusing (IEF) is a powerful technique for separating proteins based on their isoelectric points (pI). This compound is a commonly used detergent in IEF protocols, especially for the solubilization of membrane proteins and for two-dimensional electrophoresis. agscientific.commpbio.comavantiresearch.comgbiosciences.comhopaxfc.com Its zwitterionic nature is particularly advantageous because it does not exhibit a net charge between pH 2 and 12, thus preventing interference with the protein's native charge and its migration in the electric field during IEF. biotrend.comapexbt.comchemicalbook.com
This compound is often preferred for non-denaturing IEF (without urea) and has demonstrated excellent resolution of various subcellular preparations and plant proteins. agscientific.commpbio.comavantiresearch.com A typical IEF sample solution containing this compound might consist of 8 M urea, 4% this compound, 50-100 mM dithiothreitol (DTT), and 40 mM Tris. agscientific.commpbio.com The inclusion of urea and thiourea (B124793) alongside this compound in lysis buffers for IEF has been shown to enhance protein extraction and improve the resolution of protein spots in 2D electrophoresis. mdpi.comfrontiersin.org
Table 1: Key Properties of this compound
Table 2: this compound Concentration in IEF Sample Solutions
| Component | Concentration (Typical) | Source |
| Urea | 8 M | agscientific.commpbio.comoup.com |
| This compound | 4% (w/v) | agscientific.commpbio.comoup.com |
| Dithiothreitol (DTT) | 50-100 mM | agscientific.commpbio.com |
| Tris | 40 mM | agscientific.commpbio.com |
Table 3: Efficiency of Detergent Removal Methods for this compound
| Method | This compound Removal Efficiency | Source |
| Dialysis | 95% | nih.gov |
| Dialysis with detergent-affinity beads | 97% | nih.gov |
| Gel-filtration chromatography | 99.9% | nih.gov |
| Detergent-affinity bead chromatography column | 99.99% | nih.gov |
Utility of this compound in Two-Dimensional Electrophoresis (2-DE)
Two-dimensional gel electrophoresis (2-DE) is a high-resolution technique essential for separating complex protein mixtures based on their isoelectric point (pI) in the first dimension (isoelectric focusing, IEF) and molecular weight in the second dimension (SDS-PAGE) researchgate.netthermofisher.com. Detergents are crucial in 2-DE sample preparation to ensure protein solubility and prevent aggregation, especially for hydrophobic proteins researchgate.net.
This compound is a preferred zwitterionic detergent in 2-DE due to its high purity and its non-denaturing properties, which are vital for maintaining protein integrity during separation researchgate.netfishersci.ca. It effectively solubilizes a wide range of proteins, including membrane proteins, which are notoriously difficult to keep in solution wikipedia.orgresearchgate.net. This compound is commonly used in 2-DE sample preparation at concentrations of 2-4% labome.com. Studies have shown that optimizing the concentration of this compound, often in conjunction with other agents like urea and dithiothreitol (DTT), can significantly improve total protein recovery and proteome capture in 2-DE, increasing recovery by at least 50% compared to suboptimal conditions nih.gov. For instance, optimal suspension solutions for Escherichia coli cell lysates may include 8 M urea, 4% this compound, and 65 mM DTT nih.gov.
Strategies for Detergent Removal for Downstream Analysis
The presence of detergents, including this compound, can interfere with various downstream analytical techniques such as ELISA, isoelectric focusing (IEF), protease digestion, and mass spectrometry (MS) gbiosciences.com. Therefore, efficient detergent removal is often a necessary step after protein extraction and solubilization gbiosciences.comthermofisher.com.
This compound, with its high critical micelle concentration (CMC) of 6-10 mM, is relatively easy to remove from protein samples compared to detergents with lower CMCs labome.comthermofisher.com. Several strategies are employed for this compound removal:
Dialysis: Due to its small micelle size and high CMC, this compound can be efficiently removed by dialysis labome.comthermofisher.com.
Gel Filtration (Size Exclusion Chromatography): This method separates detergents from proteins based on size differences thermofisher.com.
Ion-Exchange Chromatography: This technique can also be used for this compound removal thermofisher.com.
Detergent Removal Resins: Specialized resins, such as Thermo Scientific Pierce Detergent Removal Resin or DetergentOUT™ GBS10 resin, are highly effective. These resins can remove this compound with greater than 95% efficiency at concentrations up to 3%, while ensuring high protein/peptide recovery (typically 90% or more for BSA) gbiosciences.comthermofisher.com. These resins are particularly beneficial for preparing samples for downstream applications like HPLC and mass spectrometry thermofisher.com.
The choice of method depends on factors such as the effective molecular weight, concentration, and other properties of the detergent, as well as the specific downstream application requirements thermofisher.com.
Table 1: Detergent Removal Efficiency and Protein Recovery Using Pierce Detergent Removal Resin thermofisher.com
| Detergent | Starting Concentration (%) | Detergent Removal (%) | BSA Recovery (%) |
| This compound | 3 | 99 | 90 |
| SDS | 2.5 | 99 | 95 |
| Sodium deoxycholate | 5 | 99 | 100 |
| Octyl glucoside | 5 | 99 | 90 |
| Triton X-100 | 2 | 99 | 87 |
Recombinant Protein Refolding from Inclusion Bodies Utilizing this compound
Recombinant proteins expressed in prokaryotic systems, such as Escherichia coli, often aggregate into insoluble inclusion bodies, rendering them inactive huji.ac.ilgoogle.com. Recovering active, correctly folded proteins from these inclusion bodies typically involves denaturation followed by a refolding process huji.ac.il. This compound plays a significant role in this process as a non-denaturing zwitterionic detergent that aids in solubilization and refolding, helping to prevent protein aggregation and facilitate proper folding wikipedia.orgnih.gov.
Strategies for Enhancing Refolding Yields and Efficiencies
Various strategies employ this compound to enhance the refolding yields and efficiencies of recombinant proteins from inclusion bodies. These often involve optimizing detergent concentrations and combining this compound with other refolding agents.
For instance, in the refolding of recombinant X-linked Inhibitor of Apoptosis protein (XIAP) from inclusion bodies, a chromatography-based method utilizing this compound in combination with other detergents significantly improved refolding efficiency. After solubilization with N-Lauroylsarcosine, a high yield of 92.34% of XIAP-GST was refolded using a mixture of 2% Triton X-100 and 20 mM this compound during affinity purification . Another study on bone morphogenetic protein-2 (BMP-2) refolding identified this compound as the most effective refolding agent at a concentration of 20 mM, leading to the production of a correctly folded, biologically active dimer nih.gov.
The combination of different refolding methods can also enhance yields. For example, a study on recombinant organophosphorus hydrolase (OPH) found that a combination of rapid dilution and dialysis provided a 50% refolding efficiency, significantly higher than individual methods like dialysis (14%), rapid dilution (10%), or on-column refolding (12%) . While this compound was not explicitly mentioned as the sole additive in this specific study, detergents are routinely used additives to enhance refolding .
Table 2: Refolding Efficiency of Recombinant OPH using Different Strategies
| Refolding Strategy | Refolding Efficiency (%) |
| On-column | ~12 |
| Rapid Dilution | ~10 |
| Dialysis | ~14 |
| Combination of Rapid Dilution & Dialysis | ~50 |
Role of this compound in Maintaining Protein Activity and Ligand Binding Capabilities
This compound is crucial for maintaining the native-like fold, activity, and ligand binding capabilities of proteins during purification and refolding processes. Its non-denaturing nature ensures that the protein's structural integrity, which is essential for its biological function, is preserved wikipedia.orgfishersci.ca.
For example, in biophysical studies of the adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor (GPCR), this compound is commonly included in the detergent mixture (along with dodecylmaltoside (DDM) and cholesteryl hemisuccinate (CHS)) used for purification nih.gov. While A2AR was found to retain its native-like α-helical conformation when solubilized in DDM or DDM/DCHAPS micelles, its high-affinity ligand binding was significantly compromised without CHS nih.gov. This suggests that this compound helps maintain the protein's structural integrity, but specific co-formulants like cholesterol are critical for optimal ligand binding activity nih.gov. The detergent's purification history can also irreversibly affect the receptor's ligand binding properties nih.gov.
Similarly, the ligand-binding domain of the glucocorticoid receptor requires the presence of a zwitterionic detergent like this compound to remain soluble and non-aggregated in vitro. This allows the domain to refold into a compact, highly structured state capable of binding its ligand, albeit with weaker affinity compared to the in vivo assembled receptor nih.gov.
Synergistic Effects of this compound with Co-Formulants in Refolding Buffers
This compound often exhibits synergistic effects when combined with other co-formulants in refolding buffers, leading to improved protein solubility and higher refolding yields. These co-formulants can include other detergents, denaturants, and chemical additives.
A notable example is the recovery of glutathione (B108866) S-transferase (GST) and His-tagged maltose (B56501) binding protein (MBP) fusion proteins from inclusion bodies. While sarkosyl effectively solubilized over 95% of the proteins, high-yield recovery was achieved by subsequently using a specific ratio of Triton X-100 and this compound tandfonline.com. It is postulated that sarkosyl initially disrupts aggregates and encapsulates proteins, while Triton X-100 and this compound, with their higher CMCs, form mixed micelles that incorporate sarkosyl, thereby decreasing the apparent concentration of sarkosyl around the protein and facilitating proper refolding tandfonline.com. This combination of three detergents significantly improved the binding efficiency of GST and GST fusion proteins to glutathione Sepharose, yielding over 80% correctly refolded proteins tandfonline.com.
In the refolding of XIAP-GST, a combination of 2% Triton X-100 and 20 mM this compound yielded 92.34% refolded protein . Other combinations also showed good efficiency, such as 1% Triton X-100 with 10 mM this compound (82.15% yield) . This highlights the importance of specific ratios and combinations of detergents in achieving optimal refolding outcomes.
Commonly used additives in refolding processes, which can work synergistically with detergents like this compound, include L-arginine, urea (1-2 M), and guanidine (B92328) hydrochloride researchgate.net. These agents can help maintain folding intermediates in a soluble and flexible state, prevent aggregation, and stabilize proteins researchgate.net.
This compound in Protein Crystallization and Biophysical Characterization
This compound is an important tool in protein crystallization and biophysical characterization, particularly for challenging targets like membrane proteins. Protein crystallization often requires maintaining the protein in a soluble, stable, and monodispersed state inixium.comnih.gov. Detergents are essential for solubilizing membrane proteins while preserving their native structure, a prerequisite for successful crystallization nih.govnih.gov.
This compound is used in the preparation of proteins for crystallization trials. For instance, in the structural and biophysical characterization of phosphoinositide 3-kinase (PI3Kδ), the protein was prepared in a buffer containing 300 mM this compound for crystallization trials . The ability of this compound to solubilize proteins without denaturing them makes it suitable for this application wikipedia.orgfishersci.ca.
Beyond crystallization, this compound is utilized in various biophysical characterization techniques to assess protein quality, stability, and aggregation state. These methods are critical for ensuring the material is suitable for downstream applications inixium.comnih.gov. Techniques include:
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution profile of particles in solution, providing insights into the aggregation state of the protein sample inixium.com. This compound helps maintain proteins in a stable, monodispersed solution, which is crucial for DLS analysis and for optimizing conditions for crystallization-friendly targets inixium.com.
Circular Dichroism (CD): CD spectroscopy can be used to assess the secondary structure of proteins. This compound helps maintain the helical structure of proteins, as seen in studies of the glucocorticoid receptor's ligand-binding domain, which showed considerable helical structure in the presence of a zwitterionic detergent nih.gov.
Analytical Ultracentrifugation and Size Exclusion Chromatography (SEC): These methods provide information about the oligomeric state, size, and shape of proteins nih.gov. This compound helps maintain protein solubility during these analyses. The formation of this compound micelles, however, can lead to errors in size-based analytical measurements if the aggregation behavior of the protein within these micelles is not accounted for tuwien.at.
The use of this compound in conjunction with these biophysical tools enables researchers to optimize buffer conditions and additives, ensuring the protein target remains stable and well-behaved for structural and functional studies inixium.com.
Mechanistic and Biophysical Investigations of Dchaps Interactions
Micelle Formation Dynamics and Physicochemical Characterization
DCHAPS, like other surfactants, exhibits self-assembly in aqueous solutions, forming micelles above a specific concentration. Understanding these micellar properties is crucial for its application in various scientific disciplines.
Experimental and Theoretical Approaches for Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, defined as the concentration above which monomeric surfactant molecules begin to aggregate into micelles. kruss-scientific.com This transition typically occurs over a narrow concentration range rather than at a single sharp point. researchgate.net
Various experimental and theoretical approaches are employed to determine the CMC of this compound:
Surface Tension Measurement: This method involves measuring the surface tension of this compound solutions at varying concentrations. The surface tension decreases rapidly with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified at the intersection of the linear regions below and above the micellization onset. kruss-scientific.comresearchgate.net
Electrical Conductivity: For ionic and zwitterionic surfactants like this compound, changes in electrical conductivity can indicate micelle formation. A plot of conductivity versus surfactant concentration typically shows an abrupt change in slope at the CMC. researchgate.netresearchgate.net
Fluorescence Spectroscopy: This highly sensitive technique utilizes fluorescent probes (e.g., pyrene (B120774), DPH, NBD) whose fluorescence properties, such as intensity, emission wavelength shifts, or lifetimes, are sensitive to the polarity of their microenvironment. As micelles form, the probe partitions into the more hydrophobic micellar core, leading to detectable changes in its fluorescence signal. researchgate.netmdpi.comccmb.res.inrsc.orgmdpi.com
Other Techniques: Additional methods include osmotic pressure measurements, refractive index, viscosity, densimetry, ultrasound spectroscopy, isothermal titration calorimetry (ITC), NMR chemical shift, light scattering, and fluorescence correlation spectroscopy. researchgate.netmdpi.commdpi.com
Reported CMC values for this compound typically range from 6 to 10 mM. mpbio.comavantiresearch.comagscientific.comaatbio.com Specific measurements indicate a CMC of 8 mM dojindo.com and 6 mM at 20-25°C. avantiresearch.com Investigations have also suggested the formation of primary micelles at approximately 4 mM (cmcI) and secondary micelles at 10 mM (cmcII).
Data Table 1: Reported Critical Micelle Concentration (CMC) Values for this compound
| Source | CMC (mM) | Conditions (if specified) |
| AG Scientific | 6-10 | |
| MP Biomedicals | 6-10 | |
| AAT Bioquest | 6-10 | |
| Avanti Research | 6 | 20-25°C |
| Dojindo | 8 | |
| CONICET (Primary Micelles) | ~4 | |
| CONICET (Secondary Micelles) | 10 | |
| PubMed (absence of salt) | 6.41 | |
| MDPI (pH 7.4) | 5.8 |
Determination of Micellar Aggregation Numbers and Size Distribution
The aggregation number (N) of a micelle refers to the average number of detergent monomers that constitute a single micellar aggregate. For this compound, the aggregation number has been reported to be between 4 and 14 in 0-0.1 M Na+ solutions. mpbio.comagscientific.com A common value cited is 10. avantiresearch.comaatbio.com Bile acid salts, including this compound, are known for their relatively low aggregation numbers, typically around 10, in contrast to many nonionic detergents which often have much higher aggregation numbers.
The micellar molecular weight of this compound is approximately 6,150. mpbio.comavantiresearch.comagscientific.comaatbio.com Studies using techniques such as small-angle X-ray scattering (SAXS) and molecular dynamics simulations provide insights into the size and shape of this compound micelles. This compound micelles have typical dimensions, with a minimum mean radius reported as 1.46 nm. The hydrodynamic radius of this compound micelles has been found to be around 1.28 nm, which is consistent with literature values ranging from 1.4 to 2.7 nm. researchgate.net
This compound micelles exhibit a non-conventional structure, characterized by narrow hydrophobic "pockets" rather than a singular central hydrophobic core. Molecular dynamics simulations further describe this as a grain-like heterogeneity with hydrophobic micro-pockets. researchgate.net These findings suggest a barrel-shaped morphology for primary this compound micelles. SAXS analyses model this compound micelles as two-component ellipsoids, comprising a dense outer shell of detergent head groups and a less electron-dense hydrophobic core. nih.gov
Data Table 2: Physicochemical Properties of this compound Micelles
| Property | Value(s) | Method/Context (if specified) |
| Aggregation Number | 4-14 | 0-0.1 M Na+ |
| Aggregation Number | 10 | |
| Micellar Molecular Weight | 6,150 | |
| Mean Micellar Radius | 1.46 nm | Spin label EPR spectroscopy |
| Hydrodynamic Radius | 1.28 nm (range 1.4-2.7 nm in literature) |
Influence of Environmental Factors on Micelle Self-Assembly
Ionic Strength (Salt Concentration): The CMC of this compound is notably dependent on the concentration of salts, such as NaCl. An increase in ionic strength leads to a decrease in the CMC. For instance, the CMC of this compound can decrease from 6.41 mM in the absence of salt to 4.10 mM in the presence of 1.5 M NaCl. nih.gov This relationship often appears linear when plotting the logarithm of CMC values against salt concentration. nih.gov The presence of certain polyoxometalates can also reduce this compound CMC by screening repulsive forces between the zwitterionic groups, facilitating micelle formation (e.g., CMC decreased to 2.0 mM in the presence of 1% polyoxometalate). mdpi.com
Temperature: Temperature plays a critical role in surfactant self-assembly. For zwitterionic detergents like this compound, similar to ionic surfactants, the CMC can exhibit a minimum within a certain temperature range, typically between 293 K and 313 K. mdpi.com
pH: Micelle formation by this compound has been observed to occur across a broad range of pH conditions. nih.gov
Presence of Other Molecules: The CMC and micellar properties of this compound can be modulated by the presence of other components in the solution, including proteins, lipids, and other detergent molecules. Studies have investigated the formation of mixed micelles with this compound and co-surfactants like sodium cholate (B1235396) and sodium taurocholate. researchgate.net
Analysis of Water Penetration within this compound Micellar Cores
The extent of water penetration into the hydrophobic core of this compound micelles is a key aspect of their structural characterization, influencing their interactions with solubilized molecules.
Methods of Analysis: Techniques such as electron paramagnetic resonance (EPR) spectroscopy, utilizing spin labels (e.g., 16-SASL), can provide insights into the polarity of the micellar environment and thus water penetration. The isotropic hyperfine splitting (a0) of the spin label is sensitive to the local polarity. Fluorescence lifetime measurements of probes (e.g., NBD) can also indicate water content within micelles, as lifetimes are typically shortened in the presence of water. ccmb.res.in The I:III ratio of pyrene fluorescence, sensitive to local hydrophobicity, can be used to assess the compactness of head group packing at the micelle surface. mdpi.com
Research Findings: Studies indicate that this compound micelles exhibit a relatively high degree of water penetration compared to conventional micelles formed by some other detergents, such as Triton X-100. For example, the hyperfine splitting (a0) for 16-SASL in this compound micelles was measured at 15.0 G (at 29 mM this compound) and 14.9 G (at 162 mM this compound), which is higher than the 14.6 G observed in Triton X-100 micelles, suggesting greater exposure to water in this compound. This observation aligns with the proposed non-conventional structure of this compound micelles, which are described as loose structures with significant water penetration, lacking distinct hydrophobic and polar regions, and instead featuring narrow hydrophobic "pockets." While charged detergents typically form micelles with greater water content due to electrostatic repulsion, neutral or zwitterionic detergents like this compound tend to have tighter packing arrangements and lower water content in their interfacial regions. ccmb.res.in
Characterization of this compound-Protein Complexes
This compound is a preferred detergent for studying membrane proteins due to its non-denaturing properties, which are crucial for maintaining protein structure and function.
Structural Analysis of Detergent-Protein Micelles
This compound is widely employed as a non-denaturing zwitterionic detergent for the solubilization and purification of membrane proteins, as well as for disrupting protein-protein interactions. fishersci.cafishersci.campbio.comfishersci.caavantiresearch.com Its mild nature helps to preserve the native conformation and biological activity of membrane-associated proteins, and it can facilitate the refolding of proteins after denaturation. caymanchem.com
Applications in Protein Studies: this compound is commonly used in protein solubilization for techniques such as isoelectric focusing (IEF) and two-dimensional electrophoresis, particularly in non-denaturing conditions (without urea). mpbio.comavantiresearch.com It has demonstrated excellent resolution for certain subcellular preparations and plant proteins. mpbio.comavantiresearch.com
Mixed Micelles and Protein Stability: this compound can be used in combination with nonionic detergents, such as Triton X-100, to optimize solubilization conditions. fishersci.cafishersci.ca The formation of mixed micelles, for instance, those composed of this compound, n-dodecyl-β-D-maltoside (DDM), and cholesterol hemisuccinate (CHS), significantly influences the activity of transmembrane proteins like G protein-coupled receptors (GPCRs). nih.gov Structural analysis reveals that the morphology and composition of these cholesterol-rich micellar nanostructures are critical determinants of protein activity. nih.gov A sufficient number of CHS monomers within the protein-detergent complex (PDC) is essential for maintaining the conformational stability of target proteins (e.g., hA2aR). nih.gov The optimal conditions for protein conformational stability are observed in micelles that contain a maximal number of CHS monomers and whose dimensions closely mimic those of native mammalian membranes. nih.gov Small-angle X-ray scattering (SAXS) is a valuable tool for analyzing the size and shape of these protein-detergent complexes. nih.gov
Impact of this compound on Protein Conformational Integrity and Stability
Studies have demonstrated that CHAPS acts as a non-denaturing detergent, effectively solubilizing membrane proteins while retaining their native structure and activity ereztech.commybiosource.comwikipedia.orgnih.gov. It has been shown to prevent protein aggregation during concentration steps, which is vital for downstream applications like crystallization. For example, CHAPS was successfully used to stabilize the recombinant stromelysin-3 (ST3) catalytic domain, facilitating its crystallization by mitigating aggregation. Furthermore, investigations into nucleosomes revealed that CHAPS does not alter their conformation and can stabilize them at sub-nanomolar concentrations, preventing dissociation over extended periods.
Specific Interaction Profiles with Integral Membrane Proteins and Receptors
This compound is a highly effective zwitterionic detergent for the solubilization of integral membrane proteins and receptors while preserving their functional integrity nih.gov. Its unique structure, combining features of bile salts and N-alkyl sulfobetaines, enables it to effectively disrupt protein-protein interactions without denaturing the target proteins mybiosource.comwikipedia.org.
A notable application of this compound has been in the solubilization of dopamine (B1211576) D2 receptors from bovine caudate nucleus synaptosomal membranes. Under optimized conditions (e.g., 0.12% this compound, 5% 1,2-propylene glycol, 8 mg/ml membrane protein at 4°C for 30 minutes), this compound yielded a substantial proportion (36.1%) of soluble D2 receptors. Critically, the solubilized receptors retained high-affinity (Kd = 2.28 ± 0.16 nM), reversible, and saturable binding to [3H]spiperone. The observed order of potencies for dopamine agonists and antagonists closely paralleled that of membrane-bound D2 receptors, demonstrating the preservation of stereospecificity and functional binding characteristics.
CHAPS, a closely related analog, is widely recognized for its utility in isolating a broad spectrum of membrane-bound receptors, including those for serotonin, benzodiazepine, adenosine (B11128), DHP, VIP, sarafotoxin, and endothelin nih.gov. It has also been shown to disaggregate cytochrome P450 to its monomeric form without denaturation. In studies involving the transferrin receptor 1, interactions with CHAPS micelles were observed to be very fast kinetically, highlighting the rapid association of the detergent with the receptor system. Furthermore, CHAPS is a component of immunoprecipitation buffers, formulated to maintain intermolecular interactions and the assembly of protein complexes, which is essential for co-immunoprecipitation analyses wikipedia.org.
This compound Interactions with Lipid Bilayers and Membrane Mimics
This compound, as a zwitterionic "facial" detergent derived from bile salts, exhibits distinct interaction profiles with lipid bilayers and membrane mimics. Its amphipathic nature, characterized by a hydrophilic side and a hydrophobic back, allows it to integrate into lipid environments. At low, sub-solubilizing concentrations, this compound monomers partition into the lipid bilayer.
Compared to other detergents, CHAPS has been found to have a relatively low affinity for erythrocyte membranes. At sub-hemolytic concentrations, its impact on membrane lipid order is minimal. This suggests a gentle interaction with the membrane, which is beneficial for preserving native membrane protein structures. The primary mechanism by which detergents like this compound solubilize membrane proteins involves mimicking the lipid bilayer environment, where the hydrophobic regions of membrane proteins are surrounded by detergent molecules, keeping them in solution.
Detailed Mechanisms of Lipid Bilayer Solubilization by this compound
The solubilization of lipid bilayers by this compound is a multi-stage process, critically influenced by the lipid composition of the membrane. This process typically follows a three-step model:
Detergent Partitioning: Initially, this compound monomers insert into the lipid bilayer without causing significant disruption, leading to an initial swelling of the liposomes. At this stage, the concentration of free detergent remains below its critical micelle concentration (CMC).
Mixed Micelle Formation: As the concentration of this compound increases, the bilayer becomes saturated with detergent molecules. This leads to the gradual incorporation of membrane lipids into detergent/lipid mixed micelles. This stage is characterized by the disintegration of the membrane and can involve the formation of various mixed micellar structures, such as worm-like micelles.
Complete Solubilization: At even higher this compound concentrations, all membrane lipids are solubilized into detergent micelles, resulting in mixed micelles that are progressively enriched in detergent.
The critical concentration of free this compound ([Dw]c) required for vesicle solubilization and the critical detergent/lipid ratio (Rc(M)) in the mixed micelles exhibit a strong dependence on the specific lipid composition. For instance, phospholipids (B1166683) with larger head-groups, such as phosphatidyl-inositol, are solubilized by CHAPS at lower concentrations (0.27 mM), compared to phosphatidylcholine (2.3 mM). Conversely, phospholipids with smaller head-groups, like phosphatidic acid, demand higher CHAPS concentrations for mixed micelle formation (3.2 mM). The presence of cholesterol or dipalmitoylphosphatidylcholine below its transition temperature significantly increases the [Dw]c, indicating that CHAPS micelles can form before the complete solubilization of vesicles begins in these lipid systems. Furthermore, CHAPS-induced hemolysis and phospholipid solubilization are closely correlated, suggesting a direct link between membrane disruption and lipid extraction.
Table 1: Critical Free Detergent Concentrations ([Dw]c) for Lipid Vesicle Solubilization by CHAPS at 293 K (20°C)
| Lipid Composition | Critical Free Detergent Concentration ([Dw]c) (mM) |
| Phosphatidyl-inositol | 0.27 |
| Phosphatidylcholine | 2.3 |
| Phosphatidic acid (PA) | 3.2 |
| POPC:PE:PG (30:60:10 mol.-%) | 5.2 |
| With 30 mol.-% Cholesterol or DPPC below 308 K (35°C) | >10 |
Table 2: Partition Coefficients (K) for CHAPS with Various Lipids
| Lipid Composition | Partition Coefficient (K) (mM⁻¹) |
| Dimyristoylphosphatidylcholine (DMPC) | 0.12 |
| Soy Phosphatidylcholine:Phosphatidylglycerol (50:50) | 1.1 |
Effects on Membrane Lipid Phase Behavior and Domain Organization
This compound and its analog CHAPS exhibit specific effects on membrane lipid phase behavior and can influence domain organization within lipid bilayers. CHAPS has been shown to selectively solubilize the liquid-disordered (Ld) phase over the more tightly packed liquid-ordered (Lo) phase in supported lipid bilayers. This differential solubilization suggests that this compound can distinguish between distinct lipid phases present in membranes, which is significant for understanding its role in membrane raft research.
The resistance of the Lo phase to detergent solubilization, particularly in the presence of cholesterol, is a well-documented phenomenon. High concentrations of cholesterol (e.g., above 20 mol%) can render sphingomyelin/cholesterol bilayers fully resistant to solubilization by detergents like Triton X-100 and CHAPS, confirming the intrinsic stability of the Lo phase. This implies that this compound's ability to solubilize membranes is attenuated in highly ordered lipid domains.
While CHAPS generally has a low affinity for erythrocyte membranes and causes minimal disruption to lipid order at sub-hemolytic concentrations, some studies suggest it may induce subtle alterations in lipid packing or lateral organization of the lipid bilayer. This intricate interaction highlights the complex interplay between this compound and the dynamic nature of membrane lipid domains.
Application of this compound in Bicelle and Liposome (B1194612) Systems for Membrane Protein Studies
This compound is a versatile detergent widely applied in the preparation of bicelles and liposomes, serving as crucial membrane mimics for structural and functional studies of integral membrane proteins. Bicelles, discoidal lipid structures composed of a mixture of long-chain phospholipids (e.g., DMPC) and short-chain lipids or detergents like this compound/CHAPS, offer a more native-like bilayer environment compared to traditional detergent micelles.
CHAPS has been successfully employed as a component in bicelle formation, particularly with DMPC, to create stable discoidal structures suitable for solution Nuclear Magnetic Resonance (NMR) studies of membrane protein structure. These bicelles can be tailored by adjusting the lipid tail length and the ratio of long-chain lipid to detergent (q-ratio). Notably, the use of CHAPS in DMPC-detergent bicelles has been shown to enhance the stability of certain transmembrane proteins, such as Opsin, which are otherwise unstable in detergent micelles or DHPC-based bicelles. CHAPS can confidently be used to form bicelles containing membrane proteins in the q-range of 1 < q < 5.
In liposome systems, this compound facilitates the reconstitution of membrane proteins into preformed lipid vesicles. For instance, reconstitution of nicotinic acetylcholine (B1216132) receptor (AChR) proteins into preformed phospholipid/cholesterol vesicles at this compound concentrations above its critical micelle concentration resulted in a significantly higher efficiency (4-5 times) of right-side out AChR incorporation compared to reconstitution from completely solubilized lipid and proteins. This indicates this compound's utility in controlling the orientation and functional integration of membrane proteins within a lipid bilayer context. The solubilization parameters for liposomes by CHAPS have been characterized, detailing the detergent to phospholipid ratios at which lamellar-to-micellar transitions initiate and conclude. This compound is routinely used to solubilize integral membrane proteins from various sources (e.g., inclusion bodies, organelles) as a preparatory step for their subsequent reconstitution into membrane mimetics like bicelles or nanodiscs.
Compound Names and PubChem CIDs
Methodological Innovations and Comparative Studies Involving Dchaps
Comparative Efficacy of DCHAPS Versus Other Detergents
Comparative Analysis of Protein Native State Preservation and Functional Activity
This compound (CHAPSO) and its close analog, CHAPS, are zwitterionic detergents renowned for their ability to solubilize biological macromolecules, including membrane proteins, while largely preserving their native state and functional activity wikipedia.orgbiotrend.comdojindo.com. Their zwitterionic nature, possessing both positive and negative charges, allows them to interact effectively with both hydrophobic and hydrophilic regions of proteins, facilitating solubilization without causing harsh denaturation typical of ionic detergents biotrend.comdojindo.com.
Protein Native State Preservation: CHAPS is frequently employed as a non-denaturing detergent in protein purification and structural characterization, especially for membrane proteins that are often insoluble in aqueous solutions wikipedia.orgbiotrend.com. Its utility in maintaining protein stability during these processes has been extensively documented biotrend.com. In comparative studies, zwitterionic detergents like CHAPS are considered less harsh than ionic detergents, effectively disrupting protein-protein interactions while maintaining the individual protein's native state and charge biotrend.com.
For instance, in studies involving lung decellularization, CHAPS demonstrated a greater relative enrichment of extracellular matrix components such as collagen I, collagen IV, and fibronectin when compared to Triton X-100/sodium deoxycholate (Triton/SDC). Its performance in enriching laminin (B1169045) was comparable to that of sodium dodecyl sulfate (B86663) (SDS) nih.gov. Furthermore, CHAPS proved effective in the removal of nuclear proteins like histone H1, though it was less efficient than SDS in removing cytosolic proteins such as myosin, GAPDH, and actin nih.gov.
Functional Activity: The impact of this compound (CHAPSO) and CHAPS on protein functional activity can be complex and protein-specific. A study on the A2A adenosine (B11128) receptor (A2AR) showed that purification using a combination of DDM (n-dodecyl-β-D-maltoside) and CHAPS, with or without cholesterol analog (CHS), helped retain the native-like fold of the receptor. However, the ligand binding ability of A2AR was significantly compromised when purified with DDM/CHAPS compared to DDM or DDM/CHAPS with CHS, suggesting that co-factors might be necessary to fully maintain functional activity . Conversely, in studies with photosystem II reaction centers, CHAPS was found to be superior to dodecylmaltoside in enhancing both stability and activity, particularly at pH 5.5 and low temperatures .
While CHAPS is effective, other detergents may offer superior performance for specific applications. For example, DDM has been noted to be more efficient than CHAPS and NP-40 in solubilizing proteins for 2-D electrophoresis while preserving protein activity labome.com.
Table 1: Comparative Performance of Detergents in Protein Preservation and Activity
| Detergent Type | Example | Key Characteristics for Protein Preservation | Impact on Functional Activity | References |
| Zwitterionic | This compound (CHAPSO), CHAPS | Non-denaturing, maintains native fold, disrupts protein-protein interactions, less harsh than ionic detergents. | Varies by protein; can preserve or require co-factors; shown superior for some specific proteins. | wikipedia.orgbiotrend.comdojindo.comnih.gov |
| Non-ionic | DDM, NP-40, Triton X-100 | Milder solubilizing agents, can preserve activity; DDM more efficient for 2-D electrophoresis than CHAPS. | Generally good for activity preservation. | labome.comnih.gov |
| Ionic | SDS, SDC | Strong solubilizing agents, often denaturing. | Can compromise functional activity due to denaturation. | nih.govnih.gov |
Compatibility and Performance in Downstream Analytical Workflows (e.g., Mass Spectrometry)
The compatibility of detergents, including this compound (CHAPSO) and CHAPS, with downstream analytical workflows is a critical consideration in proteomic and biochemical research. Detergents can interfere with various analytical techniques, necessitating careful selection or removal strategies.
Mass Spectrometry (MS) Compatibility: The compatibility of CHAPS with mass spectrometry is nuanced. While some sources indicate that CHAPS can be compatible with MS at low concentrations (e.g., <0.1%), it is also known to potentially cause adduct formation and signal suppression nih.gov. Other reports suggest that CHAPS, along with many other conventional detergents, is generally not compatible with LC-MS and requires removal from samples prior to analysis psu.edu. However, specific protocols for in-solution digestion in MS have listed CHAPS as compatible within a range of 0.05%-0.5% colostate.edu. The presence of detergents in MS samples can lead to significant contamination of the mass spectrometer, resulting in costly damage and time-consuming clean-up colostate.edu.
For applications requiring high MS compatibility without extensive removal steps, acid-labile surfactants like RapiGest SF and PPS Silent Surfactant have been developed. These detergents degrade into innocuous byproducts upon acidification, simplifying sample preparation for MS analysis nih.govpsu.edu.
Compatibility in Other Analytical Workflows: this compound (CHAPSO) and CHAPS are widely used in 2-D electrophoresis, particularly for non-denaturing isoelectric focusing (IEF) gels. Typical concentrations for IEF gels range from 2-4%, often in combination with chaotropic agents like urea (B33335) and dithiothreitol (B142953) (DTT) agscientific.comresearchgate.net. The relatively small micellar molecular weight (approximately 6150 for CHAPS) and high critical micelle concentration (CMC) of this compound (8 mM for both CHAPS and CHAPSO) make them amenable to removal from samples via dialysis, which is a common strategy to mitigate interference in downstream analyses agscientific.comdojindo.comlabome.com.
Table 2: this compound (CHAPSO) Compatibility in Downstream Workflows
| Analytical Workflow | This compound (CHAPSO) Compatibility | Notes/Considerations | References |
| Mass Spectrometry (MS) | Limited/Conditional | Compatible at low concentrations (<0.1% or 0.05-0.5% for in-solution digestion), but can cause adducts and signal suppression. Removal often required. | nih.govpsu.educolostate.edumanchester.ac.uk |
| 2-D Electrophoresis (IEF) | High | Commonly used for non-denaturing IEF (2-4% concentration), often with urea and DTT. Removable by dialysis. | agscientific.comresearchgate.net |
| Chromatography | High | Zwitterionic nature useful for maintaining protein integrity. | biotrend.com |
| UV/Vis Spectroscopy | High | Low background absorbance in the UV region. | agscientific.comdojindo.com |
Optimization and Refinement of this compound-Based Research Protocols
Optimizing research protocols involving this compound (CHAPSO) is crucial to maximize protein recovery, maintain stability, and minimize experimental artifacts. This involves careful consideration of detergent suitability, buffer composition, environmental variables, and strategies to mitigate potential interferences.
Development of High-Throughput Screening Platforms for Detergent Suitability
The selection of an optimal detergent is a critical and often rate-limiting step in membrane protein research, particularly for structural studies nih.govresearchgate.netnih.gov. High-throughput screening (HTS) platforms have emerged to accelerate this process by efficiently identifying the most suitable detergent conditions for protein solubilization and stabilization.
One such HTS method is the Differential Filtration Assay (DFA). This assay utilizes filtered microplates to characterize the stability and size of membrane proteins exchanged into a panel of diverse detergents. It requires only sub-milligram quantities of purified protein and small amounts of reagents, yielding results within a few hours. Protein aggregation, indicated by an increase in absorbance at 320 nm, serves as a diagnostic marker for protein instability in a given detergent nih.gov.
Another powerful HTS approach is Differential Scanning Fluorimetry (DSF), often combined with scattering upon thermal denaturation. This method allows for the study of integral membrane protein (IMP) unfolding and helps identify detergent conditions that promote stabilization or destabilization. DSF can effectively categorize detergents based on their characteristic effects on protein stability researchgate.netnih.gov. The integration of GFP-fusion proteins can further enhance the speed of assessing detergent solubilization efficiency and protein stability mdpi.com. Commercial detergent screening sets are also available to facilitate the empirical determination of the most appropriate detergent for specific research applications dojindo.com.
Considerations for Buffer System Composition and Environmental Variables
The stability and behavior of proteins in this compound-based protocols are profoundly influenced by the buffer system composition and environmental variables such as pH, temperature, and ionic strength tainstruments.comtainstruments.commdpi.com.
Buffer System Composition: The pH of the buffer is a primary determinant of protein stability; proteins typically exhibit optimal stability at a characteristic pH, with deviations leading to destabilization tainstruments.comtainstruments.com. Buffer systems like Tris-HCl or HEPES are commonly recommended as they help maintain a physiological pH range and appropriate ionic strength, thereby preventing protein precipitation ptglab.com. The buffering capacity is directly proportional to the concentration of the buffering components, meaning higher concentrations offer greater pH stability solubilityofthings.com.
Environmental Variables:
Temperature: Temperature is a crucial environmental factor. Proteins possess an optimal temperature range for stability, and significant deviations, both above and below this optimum, can lead to denaturation tainstruments.comtainstruments.combmbreports.org. For instance, some proteins can be denatured by cooling as well as heating tainstruments.comtainstruments.com.
Ionic Strength: The ionic strength of the solution plays a significant role in protein stability by influencing electrostatic interactions. High concentrations of certain ions, such as potassium in the presence of SDS, can lead to protein precipitation tainstruments.comptglab.com.
Additives: The presence of other agents, such as chaotropes (e.g., urea, thiourea) and reducing agents (e.g., DTT), is often critical for effective protein solubilization and stability in this compound-based protocols, particularly for applications like 2-D electrophoresis researchgate.netbio-rad.com.
Optimization of these variables is often performed systematically. For example, in cryo-electron microscopy (cryo-EM) sample preparation, buffer screening kits are used to test various pH values and ionic strengths (e.g., 150 mM vs. 300 mM salt concentrations) to find conditions that prevent protein denaturation, aggregation, or preferred orientation in thin ice layers thermofisher.com. Similarly, in decellularization protocols, controlling temperature (e.g., 4°C versus room temperature) and detergent concentration is vital to minimize undesirable extraction or redistribution of cellular components nih.gov.
Mitigation Strategies for Detergent-Induced Experimental Artifacts
Detergents, while essential for solubilization, can introduce experimental artifacts that compromise the accuracy and reliability of downstream analyses. Effective mitigation strategies are therefore indispensable in this compound-based research protocols.
Detergent Removal: A primary strategy to prevent detergent interference, especially in mass spectrometry, is their removal from the sample prior to analysis psu.educolostate.edumanchester.ac.uk. This compound (CHAPSO) and CHAPS, with their relatively small micellar molecular weight and high CMC, can be effectively removed by dialysis agscientific.comlabome.com. Other removal methods include acetone (B3395972) precipitation or separation via SDS-PAGE colostate.edu. The presence of residual detergent can lead to issues such as signal suppression, adduct formation, and high polymer background in MS nih.govpsu.edumanchester.ac.uk.
Use of Degradable Detergents: An innovative approach involves the use of acid-labile detergents, such as RapiGest SF, PPS Silent Surfactant, or MaSDeS. These detergents are designed to degrade into non-interfering byproducts upon acidification, thereby eliminating the need for separate detergent removal steps and simplifying sample preparation for MS nih.govpsu.edu.
Control of Chemical Environment:
Avoiding Carbamylation: When using chaotropic agents like urea in conjunction with this compound (CHAPSO) for protein solubilization (e.g., in 2-D electrophoresis sample preparation), it is crucial to avoid heating samples above 37°C. Elevated temperatures can lead to the hydrolysis of urea into cyanate, which can carbamylate amino acids on proteins, introducing artifactual charge heterogeneity bio-rad.com.
Protease Inhibition: To prevent artifacts arising from protein degradation, protease inhibitors should be routinely included in sample preparation workflows, particularly when working with cell or tissue lysates bio-rad.com.
Buffer System Management: Maintaining an optimal buffer pH and ionic strength is essential to prevent protein precipitation or instability, which can themselves be sources of experimental artifacts ptglab.com.
Careful Detergent Selection: Some detergents can inadvertently activate endogenous enzymes, such as matrix metalloproteinases (MMPs), which can degrade or alter extracellular matrix (ECM) proteins. Careful detergent selection is necessary to avoid such enzymatic artifacts nih.gov.
Temperature and Concentration Control: In applications like immunohistochemistry, detergents can cause significant extraction and redistribution of molecules within tissue sections, leading to staining artifacts. Performing procedures at lower temperatures (e.g., 4°C) and carefully controlling detergent concentrations can mitigate these effects nih.gov.
Table 3: Strategies for Mitigating Detergent-Induced Artifacts
| Artifact Type | Mitigation Strategy | Details/Considerations | References |
| MS Interference (signal suppression, adducts) | Detergent Removal | Dialysis (for this compound/CHAPS), acetone precipitation, SDS-PAGE. | agscientific.comlabome.comnih.govpsu.educolostate.edumanchester.ac.uk |
| Use of Degradable Detergents | Acid-labile surfactants (e.g., RapiGest SF, MaSDeS) degrade into non-interfering products. | nih.govpsu.edu | |
| Protein Carbamylation | Temperature Control | Avoid heating urea-containing samples above 37°C. | bio-rad.com |
| Protein Degradation | Protease Inhibitors | Include in lysis and sample buffers. | bio-rad.com |
| Protein Precipitation/Instability | Buffer Optimization | Maintain optimal pH and ionic strength. | ptglab.com |
| Enzymatic Degradation of ECM | Careful Detergent Selection | Choose detergents that do not activate endogenous enzymes (e.g., MMPs). | nih.gov |
| Tissue Redistribution/Extraction | Temperature & Concentration Control | Perform procedures at lower temperatures (e.g., 4°C); optimize detergent concentration. | nih.gov |
Theoretical and Computational Approaches in Dchaps Research
Molecular Dynamics Simulations for DCHAPS Self-Assembly and Micellar Structure
Molecular dynamics simulations have been extensively employed to study the self-assembly process of this compound and the resulting structures of its micelles researchgate.netresearchgate.netacs.orgnih.govresearchgate.netacs.org. These simulations often initiate from a homogeneous water dilution of this compound molecules, observing their aggregation into stable micellar forms over simulation times, typically around 50 nanoseconds researchgate.netnih.govresearchgate.netacs.org. A crucial step in these studies involves the development and validation of accurate force field parameters specific to the this compound molecule, enabling reliable simulation outcomes researchgate.netnih.govresearchgate.netacs.org.
MD simulations provide detailed characterization of this compound micelles, including their molecular shape (e.g., gyration radii, volume, surface area) and internal structure (e.g., radial distribution functions, salt bridges, hydrogen bonds, solvent accessible surface area) researchgate.netnih.govresearchgate.netacs.org. A significant finding from these simulations is that the stability of this compound micelles is primarily driven by electrostatic interactions among the polar groups of the detergent's tails and the hydroxyl groups present in its rigid ring moiety nih.govresearchgate.netacs.org. Unlike micelles formed by many other compounds, this compound micelles exhibit a distinctive "grain-like heterogeneity" characterized by the presence of hydrophobic micropockets within their structure nih.govresearchgate.netacs.org.
Further insights into this compound aggregation reveal a concentration-dependent behavior, with experimental and computational studies suggesting the existence of two distinct critical micelle concentrations (CMCs) or "break points" researchgate.netresearchgate.net. The first break point corresponds to the widely accepted normal CMC, where primary micelles begin to form, typically around 4 mM with dimensions of approximately 1.46 nm researchgate.net. At higher concentrations, often above 10 mM, a second type of micelle, referred to as secondary micelles, can form through the aggregation of these primary micelles researchgate.net. The results obtained from MD simulations regarding this compound micellar structure and aggregation behavior show strong consistency with experimental data derived from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS) nih.govresearchgate.netacs.org.
| Property | Key Findings from MD Simulations | Supporting Evidence |
|---|---|---|
| Self-Assembly | Formation of stable micelles from homogeneous water dilution within ~50 ns. | researchgate.netnih.govresearchgate.netacs.org |
| Micellar Stability | Driven by electrostatic interactions among polar tail groups and hydroxyls from the rigid ring moiety. | nih.govresearchgate.netacs.org |
| Internal Structure | Exhibits "grain-like heterogeneity" with hydrophobic micropockets. | nih.govresearchgate.netacs.org |
| Aggregation Behavior | Concentration-dependent, with primary micelles (~1.46 nm at ~4 mM) and secondary micelles (above 10 mM). | researchgate.net |
| Consistency with Experiments | MD results align with NMR, TEM, and SAXS data. | nih.govresearchgate.netacs.org |
Computational Modeling of this compound-Protein and this compound-Lipid Interfacial Interactions
This compound, as a zwitterionic detergent, is a crucial tool for solubilizing integral membrane proteins and lipids from biological membranes nih.govresearchgate.netacs.org. Computational modeling, particularly molecular dynamics simulations, offers a powerful means to dissect the complex interfacial interactions between this compound and biological membranes (lipids) and proteins nih.govacs.orgnih.gov.
Studies employing computational modeling have assessed the efficiency of this compound in penetrating phospholipid bilayers, a critical step in the extraction of membrane proteins nih.govacs.org. For instance, in simulations involving a dioleoylphosphatidylcholine (DOPC)/dipalmitoylphosphatidylcholine (DPPC) bilayer, this compound demonstrated less efficiency (<25%) in bilayer penetration compared to other detergents like n-dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), n-octyl-β-D-glucopyranoside (BOG), and N-nonanoyl-N-methylglucamide (MEGA-9), which showed greater than 45% penetration nih.govacs.org.
Computational approaches are also instrumental in predicting the structural stabilization of proteins by various detergents nih.govacs.orgacs.org. For example, this compound was computationally evaluated for its ability to stabilize the structure of ghrelin O-acyltransferase (hGOAT), an integral membrane enzyme, by analyzing the average root mean square fluctuation (RMSF) of the protein in the presence of the detergent acs.org. The zwitterionic nature of this compound is recognized for promoting membrane protein solubilization, and its unique structure allows it to bind effectively to hydrophobic regions of proteins researchgate.net. The primary challenge in membrane protein solubilization lies in efficiently replacing native membrane lipids with detergent molecules while preserving the protein's native structure acs.org. Computational models aid in identifying the most suitable detergents by analyzing their capacity to insert into lipid bilayers and subsequently stabilize the target protein's folded conformation nih.govacs.orgacs.org.
| Detergent | Bilayer Penetration Efficiency (%) (DOPC/DPPC Bilayer) | Reference |
|---|---|---|
| This compound | <25% | nih.govacs.org |
| DDM | >45% | nih.govacs.org |
| LMNG | >45% | nih.govacs.org |
| BOG | >45% | nih.govacs.org |
| MEGA-9 | >45% | nih.govacs.org |
| FOS-16 | <25% | nih.govacs.org |
| GDN | <25% | nih.govacs.org |
| FOS-12 | <25% | nih.govacs.org |
Development of Predictive Algorithms for Detergent Solubilization Efficiency
The development of predictive algorithms for detergent solubilization efficiency, particularly for compounds like this compound, is a growing area within computational chemistry and biophysics. The pharmaceutical industry and structural biology fields face a pressing need for accurate and efficient computational models to predict compound solubility, as traditional experimental measurements are often time-consuming and resource-intensive findaphd.com.
While specific algorithms solely focused on predicting this compound's solubilization efficiency are not widely detailed as standalone developments in the provided search results, the broader concept of computational prediction for protein solubilization by detergents is actively pursued nih.govacs.orgacs.orgresearchgate.net. This involves integrating molecular modeling techniques with advanced machine learning algorithms to forecast solubility and detergent efficacy findaphd.comresearchgate.net.
Computational screening approaches aim to significantly enhance the efficiency of membrane protein detergent solubilization, thereby facilitating downstream functional and structural studies nih.govacs.orgacs.org. These methods seek to model the complex relationships between detergent properties, protein characteristics, and solubilization outcomes. Although not exclusively for this compound, the principles applied in developing such predictive tools for detergents in general are relevant. For instance, machine learning methods are being explored to predict molecular aggregation and its disruption by detergents, a process intrinsically linked to solubilization efficiency researchgate.net. The goal is to move beyond empirical trial-and-error by providing a more rational, computationally guided selection of detergents for specific applications.
Synergistic Integration of Computational and Experimental Data in this compound Investigations
The synergistic integration of computational and experimental data is paramount for achieving a profound and detailed molecular understanding of this compound's behavior and its interactions within biological systems mdpi.com. This combined approach allows computational methods to not only assist in interpreting experimental results but also to generate more refined and detailed molecular models mdpi.com.
For this compound, the successful integration of computational and experimental data is evident in studies where molecular dynamics simulation results are in "complete agreement" with experimental observations from techniques such as NMR, TEM, and SAXS nih.govresearchgate.netacs.org. This concordance validates the computational models and enhances the reliability of the insights derived from simulations.
A notable example of this synergistic integration is seen in the accelerated path to membrane protein solubilization nih.govacs.orgacs.orgresearchgate.net. Here, computational models are initially used to guide and streamline experimental studies, which, in turn, provide feedback for the refinement and improvement of computational predictions. This workflow typically involves several steps:
Development of Structural Models: Utilizing methods like AlphaFold or coevolutionary contact analysis to create models of the membrane protein of interest nih.govacs.org.
Computational Optimization: Performing molecular dynamics simulations to optimize the membrane protein structure within a phospholipid bilayer nih.govacs.org.
Detergent-Protein Interaction Analysis: Computationally determining the protein structure stabilization by a panel of detergents and analyzing protein-detergent interactions nih.govacs.org.
Experimental Validation: Conducting experimental determination of membrane protein detergent solubilization, leading to subsequent purification and characterization nih.govacs.org.
This integrated strategy helps to "whittle down" the vast number of potential detergent choices, leading to more efficient biochemical screening processes nih.gov. Furthermore, the combination of computational and experimental screening can be employed complementarily to discover novel supramolecular structures nih.gov. Advanced methodologies, such as augmented Markov models (AMMs), represent a statistically rigorous framework for merging information from molecular simulations and experimental data into kinetic models of molecular dynamics, providing a robust way to reconcile potential discrepancies and improve the accuracy of biomolecular mechanism descriptions nih.govnih.gov.
Future Directions and Emerging Research Avenues for Dchaps
Rational Design and Synthesis of Novel DCHAPS Analogs with Tailored Properties
The rational design and synthesis of novel this compound analogs represent a significant future direction to overcome current limitations and enhance specific functionalities. While this compound itself is widely used, its structure can be modified to create derivatives with optimized properties. An existing example of such modification is CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate), which incorporates an additional hydroxyl group, demonstrating the feasibility of structural alterations wikipedia.org.
Future efforts in rational design could focus on tailoring properties such as:
Improved Mass Spectrometry Compatibility: Current this compound applications in proteomics face challenges due to its interference with mass spectrometry (MS) at higher concentrations, leading to adduct formation and signal suppression nih.govpsu.edu. Designing analogs with acid-labile bonds or other cleavable moieties could enable efficient removal prior to MS analysis, thereby improving protein identification and quantification in MS-based proteomics workflows nih.govnih.gov.
Enhanced Protein Stability: While this compound is known for its non-denaturing properties, further modifications could yield analogs that provide even greater stability for sensitive membrane proteins, especially under challenging conditions such as high temperatures or prolonged storage rapidnovor.comunchainedlabs.com.
Modulated Micellar Properties: The concentration-dependent aggregation behavior of this compound and the formation of different micellar structures can influence its interaction with proteins researchgate.net. Rational design could aim to control micelle size, shape, and critical micelle concentration (CMC) to optimize protein solubilization and stability for specific applications.
Specific Interaction Profiles: Analogs could be designed to interact more specifically with certain classes of membrane proteins or lipids, facilitating selective extraction or reconstitution of particular biological systems.
The principles of rational design, as applied to other biomolecules like fluorogenic labels or enzyme inhibitors, involve understanding structure-activity relationships and systematically introducing chemical modifications to achieve desired outcomes acs.orgmdpi.comnih.govacs.orgelifesciences.org. Applying these principles to this compound could lead to a new generation of detergents with highly specialized applications.
Expansion of this compound Applications in High-Resolution Proteomics Workflows
This compound has been a cornerstone in membrane protein solubilization for proteomics, particularly in two-dimensional gel electrophoresis (2D-GE), due to its zwitterionic nature and ability to maintain protein integrity wikipedia.orgthermofisher.comfishersci.caresearchgate.netarxiv.orgkarger.com. Its low absorbance in the ultraviolet (UV) region is also advantageous for optical monitoring during protein purification and analysis wikipedia.orgresearchgate.netccmb.res.in.
Future expansion of this compound applications in high-resolution proteomics workflows includes:
Enhanced Membrane Proteome Coverage: Membrane proteins are notoriously difficult to analyze comprehensively in proteomics studies due to their hydrophobicity and low abundance nih.govnih.gov. This compound can facilitate their solubilization, and future research may focus on optimizing extraction protocols to increase the depth of membrane proteome coverage, potentially in combination with other solubilization agents or enrichment strategies researchgate.netfrontiersin.orgnih.gov.
Integration with Advanced Separation Techniques: While this compound has been used with 2D-GE, its integration with more advanced liquid chromatography (LC)-based separation techniques, which are often coupled directly to mass spectrometers, requires addressing its MS incompatibility psu.edunih.govmdpi.com. Strategies such as on-column detergent removal or the use of degradable this compound analogs could enable its broader use in LC-MS/MS workflows for high-resolution peptide and protein identification nih.govpsu.edu.
Quantitative Proteomics: this compound could be optimized for use in quantitative proteomics approaches, such as differential gel electrophoresis (DIGE), where its non-denaturing properties are crucial for maintaining protein charge and conformation, allowing for accurate comparative analysis of protein expression levels karger.com.
Facilitating Single-Molecule Biophysical Studies with this compound-Stabilized Systems
Single-molecule biophysical techniques offer unprecedented insights into the dynamics and interactions of individual biomolecules, but often require stable systems at very low concentrations . This compound has proven invaluable in this regard due to its ability to stabilize sensitive biomolecular complexes.
Key areas for this compound in single-molecule biophysics include:
Stabilization of Nucleosomes and Protein-DNA Complexes: this compound has been shown to prevent the dissociation of mononucleosomes at sub-nanomolar concentrations, maintaining their integrity over extended periods nih.govmedchemexpress.commedchemexpress.com. This stabilization is critical for single-molecule studies like Atomic Force Microscopy (AFM) and Fluorescence Resonance Energy Transfer (FRET), enabling researchers to probe nucleosome dynamics, DNA unwrapping, and protein-DNA interactions at a high resolution nih.gov.
Maintaining Biochemical Activity: this compound stabilizes various protein-DNA complexes while retaining their biochemical activity in solution medchemexpress.com. This property is crucial for studying enzymatic reactions or molecular motor functions at the single-molecule level, where preserving native function is paramount.
Enabling Real-Time Observation: By stabilizing biomolecules at low concentrations, this compound facilitates real-time observation of conformational changes, binding events, and catalytic cycles, providing kinetic and mechanistic details that are obscured in bulk measurements .
However, it is important to note that this compound can influence the sequence specificity of nucleosome binding, potentially increasing the efficiency of nucleosome translocation along the DNA template, which requires careful consideration in experimental design nih.gov.
Exploration of this compound in Reconstituting Complex Biological Systems
The reconstitution of purified membrane proteins into artificial lipid bilayers, such as liposomes or supported lipid bilayers (SLBs), is a powerful approach to study their function and structure in a controlled environment, mimicking the native cellular membrane d-nb.infobiorxiv.orgmdpi.com. This compound plays a significant role in detergent-mediated reconstitution methods.
Future directions for this compound in reconstituting complex biological systems include:
Reconstitution of Multi-Protein Complexes: this compound has been successfully used to solubilize and reconstitute complex systems like the WAVE regulatory complex and sarcolemmal proteins containing Ca2+ channels into liposomes, yielding functional proteoliposomes researchgate.netd-nb.infonih.gov. Future research will likely extend this to even more intricate multi-protein assemblies and signaling pathways, aiming to reconstruct larger, more physiologically relevant cellular machinery in vitro biorxiv.org.
Creation of Homogeneous Proteoliposomes: this compound facilitates the formation of homogeneous proteoliposomes that are well-suited for transport measurements and other functional assays researchgate.netmdpi.com. Further optimization of this compound-mediated reconstitution protocols can lead to even more uniform vesicle populations, which is crucial for quantitative biophysical studies biorxiv.org.
Mimicking Cellular Microenvironments: By carefully controlling lipid composition and incorporating other membrane components, this compound can aid in reconstituting membrane proteins into environments that more closely resemble specific cellular microdomains, allowing for the study of localized protein function and lipid-protein interactions mdpi.com.
Integration with Synthetic Biology: The ability to reconstitute functional biological systems with this compound opens avenues for synthetic biology, where custom-designed biological circuits or pathways can be assembled and studied in a controlled, cell-free environment biorxiv.org.
Addressing Persisting Challenges in this compound-Mediated Biomolecular Research
Despite its widespread utility, this compound presents certain challenges that researchers are actively working to address to maximize its potential in biomolecular research.
Key challenges and future efforts to address them include:
Mass Spectrometry Compatibility: As highlighted, this compound can interfere with MS analysis, necessitating its removal before downstream processing nih.govpsu.edunih.gov. Future research will focus on developing more efficient and less disruptive detergent removal methods, such as specialized spin columns or gel-assisted proteolysis, or exploring the use of this compound in workflows where MS interference is minimized psu.edu. The development of MS-compatible this compound analogs, as discussed in Section 6.1, is a primary long-term solution nih.gov.
Concentration-Dependent Aggregation and Micellar Behavior: this compound exhibits concentration-dependent aggregation, forming different types of micelles, which can impact protein stability and experimental reproducibility researchgate.net. Understanding and controlling these micellar transitions are crucial. Future studies will aim to precisely characterize this compound micellar properties under various conditions and optimize detergent concentrations to ensure optimal protein stability and function researchgate.net.
Influence on Protein Dynamics and Interactions: While this compound stabilizes biomolecules, its interaction with proteins and nucleic acids can subtly alter their dynamics or interaction specificities, as observed with nucleosomes nih.govmedchemexpress.com. Future research needs to thoroughly investigate these potential subtle effects and develop strategies to mitigate any unwanted influences, ensuring that observed phenomena truly reflect the intrinsic properties of the biomolecules.
Scalability and High-Throughput Applications: For large-scale proteomics or drug screening efforts, the manual handling associated with this compound-mediated solubilization and reconstitution can be a bottleneck. Developing automated or high-throughput methods for this compound-based sample preparation will be essential for its broader application in industrial and clinical settings unchainedlabs.com.
By addressing these challenges through innovative chemical synthesis, refined experimental protocols, and a deeper understanding of this compound's biophysical properties, its role in advancing biomolecular research is poised for continued growth.
Q & A
Q. What steps ensure transparency when publishing negative or inconclusive results on this compound?
- Methodological Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data in repositories (e.g., Zenodo, Figshare) and describe statistical methods for handling null hypotheses. Discuss limitations in the context of experimental design (e.g., sample size, confounding variables) to guide future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
